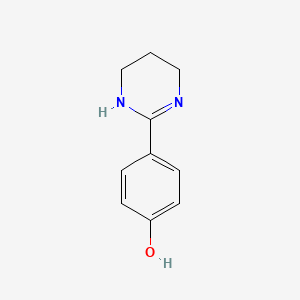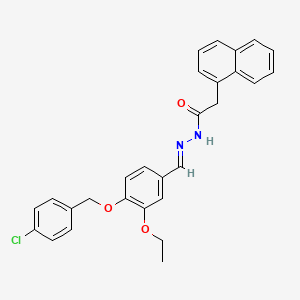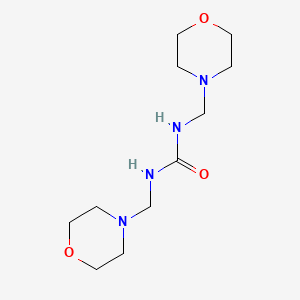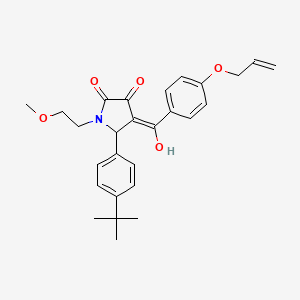
4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol is an organic compound with the molecular formula C10H12N2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenol with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tetrahydropyrimidine ring can be reduced to form more saturated compounds.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the tetrahydropyrimidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound has a similar phenol group but features a pyrazolo-pyridine ring instead of a tetrahydropyrimidine ring.
4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol: A closely related compound with slight variations in the pyrimidine ring structure.
Uniqueness
4-(1,4,5,6-Tetrahydro-pyrimidin-2-yl)phenol is unique due to its specific combination of a phenol group and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
265665-96-1 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H12N2O/c13-9-4-2-8(3-5-9)10-11-6-1-7-12-10/h2-5,13H,1,6-7H2,(H,11,12) |
InChI-Schlüssel |
OEGCCJDCPVXFLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)



![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
